N,N'-bis(2,4-dimethylphenyl)-4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxamide
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Overview
Description
N,N’-bis(2,4-dimethylphenyl)-4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2,4-dimethylphenyl)-4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Cyclohexane Core: The cyclohexane core can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Functional Groups:
Amidation: The final step involves the formation of the dicarboxamide by reacting the intermediate compound with 2,4-dimethylaniline under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
The compound and its analogs are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism by which N,N’-bis(2,4-dimethylphenyl)-4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or interference with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2,4-dimethylphenyl)-4-hydroxy-4-methyl-2-phenyl-6-oxocyclohexane-1,3-dicarboxamide
- N,N’-bis(2,4-dimethylphenyl)-4-hydroxy-4-methyl-2-(4-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxamide
Uniqueness
Compared to similar compounds, N,N’-bis(2,4-dimethylphenyl)-4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxamide is unique due to the specific positioning of the nitrophenyl group, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C31H33N3O6 |
---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
1-N,3-N-bis(2,4-dimethylphenyl)-4-hydroxy-4-methyl-2-(3-nitrophenyl)-6-oxocyclohexane-1,3-dicarboxamide |
InChI |
InChI=1S/C31H33N3O6/c1-17-9-11-23(19(3)13-17)32-29(36)27-25(35)16-31(5,38)28(26(27)21-7-6-8-22(15-21)34(39)40)30(37)33-24-12-10-18(2)14-20(24)4/h6-15,26-28,38H,16H2,1-5H3,(H,32,36)(H,33,37) |
InChI Key |
IPNOEJKGVICOJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2C(C(C(CC2=O)(C)O)C(=O)NC3=C(C=C(C=C3)C)C)C4=CC(=CC=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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